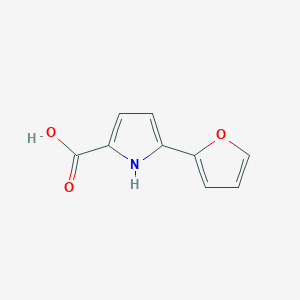

5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid

Overview

Description

The compound “5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains a furan ring and a pyrrole ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxylic acid group (-COOH) is attached to the pyrrole ring.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods . One common method involves the use of Vilsmeier conditions, which involve the use of DMF and POCl3 . Another method involves the decarboxylation of 2-(furan-2-yl)-2-oxoacetic acid .Molecular Structure Analysis

The molecular structure of “5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule.Chemical Reactions Analysis

The chemical reactions involving “5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid” can be complex and varied . One possible reaction pathway involves the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antibacterial Research

Furan derivatives, including “5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid”, have been explored for their potential antibacterial properties . They have shown effectiveness against various bacterial strains, contributing to the development of new antimicrobial compounds .

Antifungal Research

Similar to its antibacterial properties, this compound has also been studied for its antifungal properties . It has shown potential in combating various fungal strains, contributing to the development of new antifungal compounds .

Antiviral Research

Research has also been conducted on the antiviral properties of furan derivatives, including "5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid" . These studies contribute to the development of new antiviral compounds .

Cancer Research

This compound has shown potential in various applications, including cancer research . It can be used in the development of new drugs for cancer treatment.

Fluorescent Probe

“5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid” can also be used as a fluorescent probe . Fluorescent probes are used in various fields of scientific research, including biology and medicine, for detecting, identifying, and quantifying different biological substances.

Future Directions

The future directions for the research and development of “5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid” and its derivatives could involve their potential applications in various fields such as pharmaceuticals, dyes, or polymeric materials . Further studies could also focus on the synthesis of chiral furans .

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways . For instance, they have been used in the fight against bacterial strain-caused infection .

Pharmacokinetics

The pharmacokinetics of furan derivatives can be influenced by factors such as initial concentration, metabolic status, substrate, and product transport across the cell membrane .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .

Action Environment

The action, efficacy, and stability of 5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and more .

properties

IUPAC Name |

5-(furan-2-yl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8/h1-5,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMLNYNLJWRYRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266234 | |

| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72078-43-4 | |

| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72078-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Furanyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B3151655.png)

![Acetic acid, 2-[4-(2-aminoethyl)phenoxy]-, ethyl ester](/img/structure/B3151729.png)